1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride
Overview
Description
“1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride” is a compound that belongs to the class of piperazines . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Discovery and Optimization of Inhibitors
A study identified inhibitors of soluble epoxide hydrolase, highlighting the critical role of the triazine heterocycle for high potency and selectivity. Phenyl group substitution was key to reducing clearance and improving oral exposure, demonstrating the compound's utility in vivo for various disease models (Thalji et al., 2013).
Synthesis and Pharmacological Evaluation
Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives revealed compounds with antiarrhythmic and antihypertensive activities. The presence of the 1-phenylpiperazine moiety with specific substituents was essential for these effects, suggesting their potential in developing new therapeutic agents (Malawska et al., 2002).
Antitumor and Anticancer Activities
A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and investigated for their anticancer activities. Compounds showed promising antiproliferative effects against breast cancer cells, highlighting the potential of these derivatives in cancer treatment (Yurttaş et al., 2014).
Enzymatic Metabolism Studies
The metabolism of a novel antidepressant, Lu AA21004, was explored, identifying the enzymes involved in its oxidative metabolism. This research provides insights into the metabolic pathways of novel therapeutic agents, facilitating the development of drugs with improved pharmacokinetic profiles (Hvenegaard et al., 2012).
Synthesis and Biological Evaluation
Studies on the synthesis and biological evaluation of novel derivatives for potential therapeutic applications reveal the versatility of the 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride framework. These derivatives are explored for their antidepressant, antianxiety, and other pharmacological activities, contributing to the development of new drugs (Kumar et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-phenyl-4-piperidin-3-ylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3.2ClH/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15;;/h1-3,5-6,15-16H,4,7-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCBWDOJZXZRQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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